

Hexapeptide-10: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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Compound of Interest

Compound Name: Hexapeptide-10

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Introduction

Hexapeptide-10, commercially known as Serilesine, is a synthetic peptide that has garnered significant attention in the fields of dermatology and cosmetic science for its remarkable skin-restructuring and firming properties. This hexapeptide, with the amino acid sequence Ser-Ile-Lys-Val-Ala-Val (SIKVAV), is a biomimetic of a sequence derived from the alpha-chain of laminin, a key protein of the dermal-epidermal junction (DEJ).^{[1][2]} The rationale behind its discovery lies in mimicking the biological activity of laminin to reinforce the skin's structural integrity, which naturally degrades with age. This guide provides an in-depth technical overview of the discovery, synthesis rationale, mechanism of action, and biological efficacy of **Hexapeptide-10**, supported by quantitative data and detailed experimental protocols.

Discovery and Synthesis Rationale

The discovery of **Hexapeptide-10** was driven by the understanding that the integrity of the dermal-epidermal junction (DEJ) is crucial for maintaining skin firmness and elasticity. The DEJ is a complex basement membrane zone that anchors the epidermis to the dermis, and its key structural components include laminin-5 and type IV and VII collagen.^[3] Laminins are large glycoproteins that play a vital role in cell adhesion, migration, and differentiation.^[4] Specifically, the alpha-chain of laminin contains adhesion-promoting sequences that interact with cellular receptors, primarily integrins.

The rationale was to identify a short, stable, and permeable peptide sequence from laminin that could mimic its cell-adhesive properties and stimulate the synthesis of key DEJ components. The sequence Ser-Ile-Lys-Val-Ala-Val was identified as a potent fragment of the laminin alpha-chain responsible for promoting cell adhesion.[1]

The synthesis of **Hexapeptide-10** is achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established and efficient method for producing peptides of defined sequence. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is typically employed, which allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. This method ensures high purity and yield of the final peptide product.

Mechanism of Action

Hexapeptide-10 exerts its biological effects by targeting the cellular and molecular components of the dermal-epidermal junction. Its primary mechanism of action involves:

- **Stimulation of Laminin-5 and $\alpha 6$ -Integrin Synthesis:** **Hexapeptide-10** has been shown to significantly increase the synthesis of laminin-5 and its cellular receptor, $\alpha 6$ -integrin, by both keratinocytes and fibroblasts. Laminin-5 is a crucial component of the anchoring filaments that connect hemidesmosomes in keratinocytes to the underlying basement membrane. $\alpha 6$ -integrin is a key component of hemidesmosomes that binds directly to laminin-5.
- **Strengthening the Dermal-Epidermal Junction:** By promoting the synthesis of these key proteins, **Hexapeptide-10** reinforces the structure and integrity of the DEJ. This leads to improved adhesion between the epidermis and the dermis, resulting in firmer and more compact skin.
- **Promotion of Cell Proliferation and Adhesion:** **Hexapeptide-10** stimulates the proliferation of both keratinocytes and fibroblasts. It also enhances cell adhesion, which is essential for tissue regeneration and repair.

Signaling Pathway

The binding of **Hexapeptide-10**, mimicking laminin-5, to $\alpha 6\beta 4$ integrin on the surface of keratinocytes initiates a downstream signaling cascade. While the complete pathway is still under investigation, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) pathway. Activation of the MAPK pathway is known to regulate cell

proliferation, differentiation, and survival. The activation of this pathway by **Hexapeptide-10** likely contributes to the observed increase in keratinocyte proliferation and the synthesis of DEJ components.

Quantitative Data

The efficacy of **Hexapeptide-10** has been demonstrated in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

In Vitro Study Parameter	Cell Type	Result	Reference
Keratinocyte Proliferation	Human Keratinocytes	+38%	
Fibroblast Proliferation	Human Fibroblasts	+75%	

In Vivo Clinical Study Parameter	Method	Duration	Result	Reference
Skin Compactness	Ultrasound Ecography	54 days	+25%	
Skin Smoothness	Ultrasound Ecography	54 days	+25%	

Experimental Protocols

Solid-Phase Synthesis of Hexapeptide-10 (Ser-Ile-Lys-Val-Ala-Val)

This protocol describes the manual Fmoc-based solid-phase synthesis of **Hexapeptide-10**.

Materials:

- Fmoc-Val-Wang resin

- Fmoc-protected amino acids (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ile-OH, Fmoc-Ser(tBu)-OH)
- N,N'-Diisopropylcarbodiimide (DIC)
- 1-Hydroxybenzotriazole (HOBt)
- 20% (v/v) piperidine in dimethylformamide (DMF)
- DMF, Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

Procedure:

- Resin Swelling: Swell the Fmoc-Val-Wang resin in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: Remove the Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - Dissolve the next Fmoc-protected amino acid (Fmoc-Ala-OH), DIC, and HOBt in DMF.
 - Add the activated amino acid solution to the resin and shake for 2 hours.
 - Monitor the coupling reaction using a ninhydrin test.
 - Wash the resin with DMF and DCM.
- Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Val, Lys, Ile, Ser).
- Cleavage and Deprotection: After the final coupling and deprotection, wash the resin and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin

and remove the side-chain protecting groups.

- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** Confirm the identity and purity of the synthesized **Hexapeptide-10** using mass spectrometry and analytical HPLC.

In Vitro Cell Proliferation Assay

Materials:

- Human keratinocytes and fibroblasts
- Cell culture medium (e.g., DMEM)
- Fetal bovine serum (FBS)
- **Hexapeptide-10** solution
- MTT or WST-1 proliferation assay kit
- 96-well plates

Procedure:

- **Cell Seeding:** Seed human keratinocytes or fibroblasts in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
- **Treatment:** Replace the medium with a fresh medium containing various concentrations of **Hexapeptide-10** (e.g., 0.001% to 0.1%). Include a vehicle control (medium without peptide).
- **Incubation:** Incubate the cells for 48-72 hours.
- **Proliferation Assay:** Add the MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
- **Measurement:** Measure the absorbance at the appropriate wavelength using a microplate reader.

- Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Quantification of Laminin-5 and α 6-Integrin Expression (Immunofluorescence)

Materials:

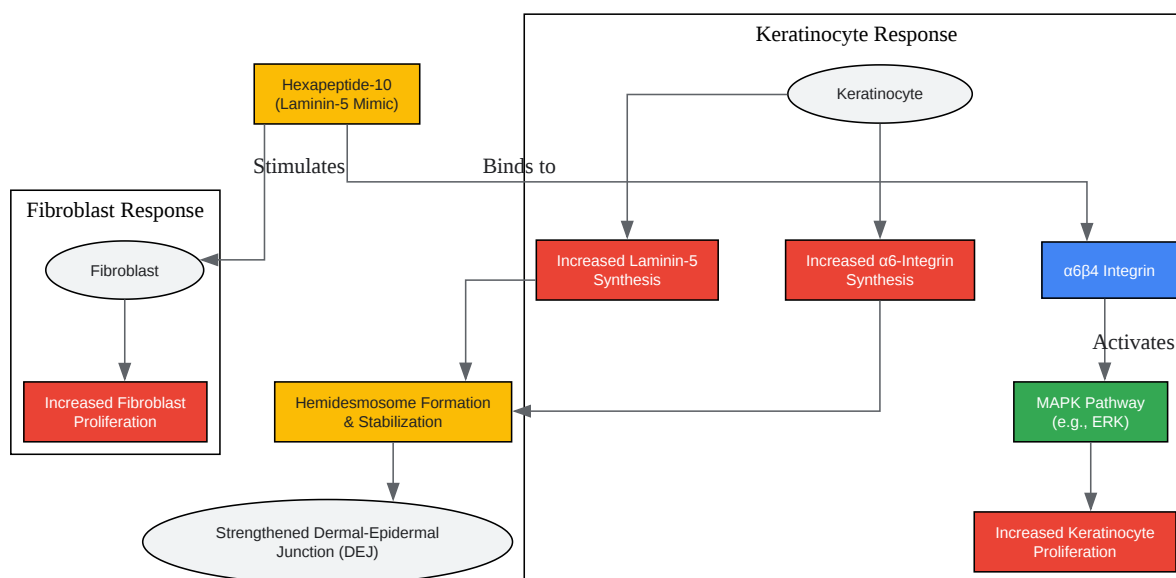
- Human keratinocytes
- Chamber slides
- **Hexapeptide-10** solution
- Paraformaldehyde (PFA)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% BSA in PBS)
- Primary antibodies (anti-laminin-5, anti- α 6-integrin)
- Fluorescently labeled secondary antibodies
- DAPI (for nuclear staining)
- Fluorescence microscope

Procedure:

- Cell Culture and Treatment: Culture human keratinocytes on chamber slides and treat with **Hexapeptide-10** as described in the proliferation assay.
- Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize with the permeabilization buffer.
- Blocking: Block non-specific antibody binding with the blocking buffer.

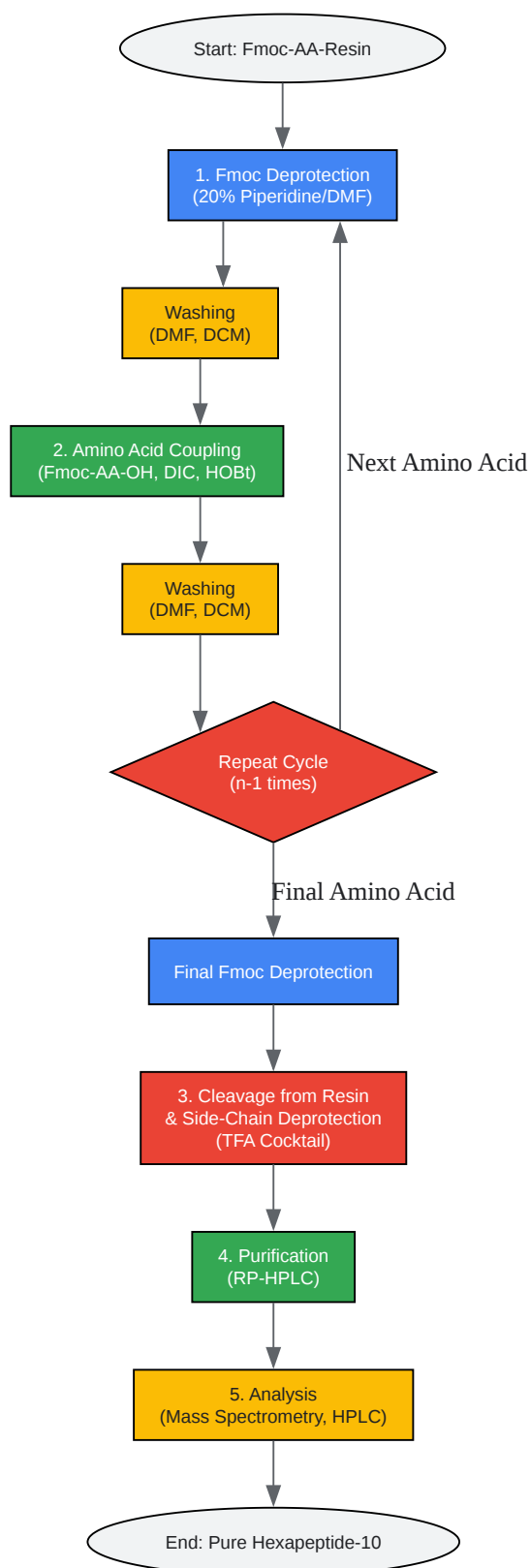
- **Antibody Incubation:** Incubate the cells with primary antibodies against laminin-5 and $\alpha 6$ -integrin overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
- **Staining and Mounting:** Stain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.
- **Imaging and Analysis:** Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity to determine the expression levels of laminin-5 and $\alpha 6$ -integrin.

Visualizations



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Caption: Signaling pathway of **Hexapeptide-10** in skin cells.



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Caption: Experimental workflow for Solid-Phase Peptide Synthesis of **Hexapeptide-10**.

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